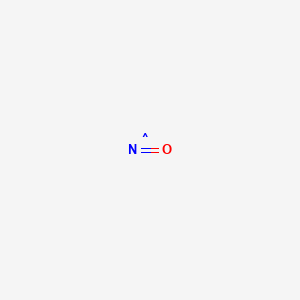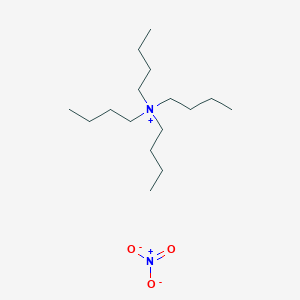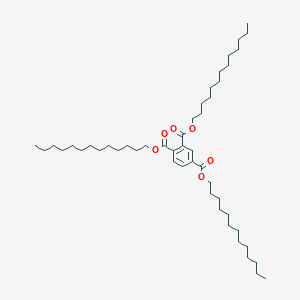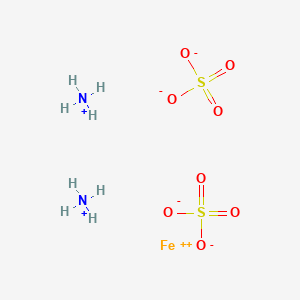
Ferrous ammonium sulfate
Descripción general
Descripción
Ferrous Ammonium Sulfate, also known as ammonium Iron (II) sulphate or Mohr’s salt, is a widely used laboratory double salt containing both ferrous sulfates and ammonium sulfate . It appears as pale green-blue crystals that slowly oxidize and effloresce in the presence of light and air .
Synthesis Analysis
Ferrous Ammonium Sulfate is prepared by dissolving an equimolar mixture of hydrated ferrous sulfate and ammonium sulfate in water containing a little sulfuric acid . The solution is then subjected to crystallization, where Ferrous Ammonium Sulfate separates out from the solution .Molecular Structure Analysis
Ferrous Ammonium Sulfate has the molecular formula (NH4)2Fe(SO4)2 . It forms light green crystals and when heated, ionizes to give all cations and anions present in it . The compound is a member of a group of double sulfates called Schönites or Tutton’s salts .Chemical Reactions Analysis
In a chemical reaction, Ferrous ions of Mohr’s salt undergo hydrolysis in an aqueous solution . The reaction is given as: 5Fe2+ + MnO4− + 8H+ → 5Fe3+ + Mn2+ + 4H2O .Physical And Chemical Properties Analysis
Ferrous Ammonium Sulfate has an average mass of 410.154 Da and a Monoisotopic mass of 409.981110 Da . It is resistant to oxidation and this stability extends somewhat to solutions reflecting the effect of pH on the ferrous–ferric redox couple .Aplicaciones Científicas De Investigación
Analytical Chemistry: Titration Reagent
Ferrous ammonium sulfate, also known as Mohr’s salt, is commonly used in analytical chemistry as a reagent for titration. It serves as a stable source of ferrous ions which are necessary for redox titrations. The ferrous ions undergo hydrolysis in aqueous solutions, which is essential for identifying the concentration of unknown solutions .
Green Chemistry: Synthesis Optimization
In green chemistry, Ferrous ammonium sulfate is studied for the optimization of reaction conditions. Research focuses on reducing environmental impact by minimizing waste and energy consumption during the synthesis of this compound .
Geochemistry: Uranium Content Determination
Geochemists utilize Ferrous ammonium sulfate in the pre-treatment process for uranium content determination in ores. The compound aids in the improved dissolution step and sample dissolution operation, which are critical for accurate testing methods .
Radiation Chemistry: Gamma Irradiation Studies
The behavior of Ferrous ammonium sulfate under gamma irradiation has been extensively studied. Researchers evaluate its stability and potential changes in properties when exposed to varying doses of gamma rays, which range from 33.5 to 270 kGy .
Agronomy: Soil Fertilization
In agronomy, Ferrous ammonium sulfate is evaluated for its effectiveness as a soil fertilizer. Studies have shown that certain doses and modes of application can significantly enhance growth parameters and yield attributes in crops like rice .
Mecanismo De Acción
Target of Action
Ferrous ammonium sulfate primarily targets the body’s iron stores. Iron is an essential constituent of hemoglobin, and if it is deficient, this leads to anemia characterized by microcytosis, i.e., small red blood cells of mean cell volume < 80 fl .
Mode of Action
Ferrous ammonium sulfate dissolves in water to give the aquo complex [Fe(H2O)6]2+, which has octahedral molecular geometry . This compound replenishes iron stores in the body, supporting the formation of erythrocytes, also known as red blood cells .
Biochemical Pathways
The primary biochemical pathway affected by ferrous ammonium sulfate is the process of erythropoiesis, i.e., the formation of new erythrocytes. This process takes 3–4 weeks . The metabolism of iron is complex, with iron being bound to transferrin and ferritin, ferroportin, myoglobin, and other enzymes . Approximately 60% of iron is located in the erythrocytes as part of hemoglobin .
Pharmacokinetics
The pharmacokinetics of ferrous ammonium sulfate are complex due to the ubiquity of endogenous iron, its compartmentalized sites of action, and the complexity of iron metabolism . The protein binding for ferrous sulfate is equal to or greater than 90%, and it is bound to transferrin and ferritin, ferroportin, myoglobin, and other enzymes .
Result of Action
The primary result of the action of ferrous ammonium sulfate is the prevention and treatment of iron deficiency anemia in adults and children . It helps in the formation of erythrocytes, also known as red blood cells .
Action Environment
The stability of ferrous ammonium sulfate extends slightly to solutions reflecting the effect of pH on the ferrous/ferric redox couple. This oxidation takes place more willingly at high pH . The ammonium ions make the solutions of Mohr’s salt somewhat acidic, which slows this oxidation process . The primary hazard of ferrous ammonium sulfate is the threat to the environment. Immediate steps should be taken to limit its spread to the environment .
Safety and Hazards
Propiedades
IUPAC Name |
diazanium;iron(2+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBKASBLAKCLEM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH4)2Fe(SO4)2, FeH8N2O8S2 | |
| Record name | Ammonium iron(II) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_iron(II)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
19864-63-2 (Parent), 15438-31-0 (Parent) | |
| Record name | Ferrous ammonium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4041028 | |
| Record name | Ferrous ammonium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ferrous ammonium sulfate appears as a light green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, chemical analysis and metallurgy., Light green crystals, deliquescent and soluble in water; [CAMEO] | |
| Record name | FERROUS AMMONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferrous ammonium sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2008 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
26.9 G SOL IN 100 CC WATER @ 20 °C; 73 G SOL IN 100 CC WATER @ 80 °C; INSOL IN ETHANOL. /FERROUS AMMONIUM SULFATE HEXAHYDRATE/ | |
| Record name | FERROUS AMMONIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.86 at 68 °F (USCG, 1999) - Denser than water; will sink, Pale blue-green crystals or crystalline powder. Efforesces. Density: 1.86 at 20 °C/4 °C. /Ferrous ammonium sulfate hexahydrate/ | |
| Record name | FERROUS AMMONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FERROUS AMMONIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ferrous ammonium sulfate | |
CAS RN |
10045-89-3 | |
| Record name | FERROUS AMMONIUM SULFATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3473 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ferrous ammonium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous ammonium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diammonium iron bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS AMMONIUM SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q764AYJ9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS AMMONIUM SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ferrous ammonium sulfate?
A1: Ferrous ammonium sulfate, also known as ammonium iron(II) sulfate, has the molecular formula (NH4)2Fe(SO4)2·6H2O and a molecular weight of 392.14 g/mol. []
Q2: Are there any spectroscopic techniques commonly used to characterize ferrous ammonium sulfate?
A2: Yes, several spectroscopic techniques can be employed for characterization. Infrared (IR) spectroscopy helps identify functional groups present in the molecule. [, ] Ultraviolet-visible (UV-Vis) spectroscopy can be used to study the electronic transitions within the compound, which can be useful for quantitative analysis, like measuring the concentration of ferric ions produced during dosimetry. [, ]
Q3: How does the pH of the substrate correlate with the phytotoxicity of ferrous ammonium sulfate in plants?
A3: Studies have shown a negative correlation between substrate pH and geranium dry weight and phytotoxicity ratings when using ferrous ammonium sulfate as an iron source. Lower substrate pH, resulting from the use of ferrous ammonium sulfate, was associated with less toxicity compared to iron chelates that caused higher substrate pH. []
Q4: How is ferrous ammonium sulfate used in dosimetry?
A5: Ferrous ammonium sulfate solutions are used in dosimetry to measure high doses of gamma radiation. The radiation oxidizes ferrous ions (Fe2+) to ferric ions (Fe3+), and the concentration of ferric ions produced is directly proportional to the absorbed dose. This relationship allows for quantification of radiation exposure. [, , , , ]
Q5: Can ferrous ammonium sulfate be used with other chemicals in dosimetry?
A7: Yes, studies have investigated the addition of cupric sulfate to ferrous ammonium sulfate dosimetry systems to measure large radiation doses. Specific concentrations of ferrous ammonium sulfate, cupric sulfate, and sulfuric acid have been found to provide a linear response to doses exceeding 2.0 Mrad. []
Q6: What are the limitations of using ferrous ammonium sulfate as a dosimeter?
A8: While ferrous ammonium sulfate is a valuable dosimeter, it has limitations. One major drawback is its sensitivity to oxygen, necessitating the exclusion of air during preparation and irradiation. Additionally, its response can be influenced by factors like temperature and the presence of impurities. [, ]
Q7: Beyond dosimetry, what are other applications of ferrous ammonium sulfate?
A9: Ferrous ammonium sulfate has several other uses:* Reduction of Chromium Slag: It effectively reduces hexavalent chromium in chromium slag, mitigating its environmental impact. The reduction process is influenced by pH, ferrous ammonium sulfate concentration, and reaction time. []* Chemical Synthesis: It serves as a raw material in the synthesis of various compounds like ferrous glycine complex. []* Graft Polymerization: It acts as a component in redox initiator systems for grafting reactions, modifying the properties of materials like jute fibers, coconut husk, and polystyrene. [, , ]* Textile Industry: It has shown potential in treating wastewater from textile industries, particularly when combined with gamma radiation. [] * Analytical Chemistry: It is used as a reagent in titrimetric determinations, such as determining the content of chromium in steel and phosphorus acid in wastewater. [, ]
Q8: How does ferrous ammonium sulfate interact with biological systems in the context of iron absorption?
A10: Research suggests that ferrous ammonium sulfate, as an iron source, plays a role in iron absorption in the horse intestine. After feeding horses with ferrous ammonium sulfate, an increase in ferritin, an iron storage protein, was observed in the intestinal tissues and mesenteric lymph nodes, indicating its involvement in iron uptake and transport. []
Q9: What is the role of ferrous ammonium sulfate in lipid peroxidation studies?
A11: Ferrous ammonium sulfate is often used to induce lipid peroxidation in laboratory settings. The ferrous ions participate in Fenton reactions, generating reactive oxygen species that can damage cell membranes by reacting with lipids, leading to lipid peroxidation. This process is often studied to understand oxidative stress and the protective effects of antioxidants. [, ]
Q10: How does ferrous ammonium sulfate contribute to the study of porphyria cutanea tarda (PCT)?
A12: Ferrous ammonium sulfate has been used in in vitro models to investigate the role of iron in PCT, a disease characterized by uroporphyrin I overproduction. Studies have shown that ferrous ions can inhibit uroporphyrinogen III cosynthetase (COSYN), an enzyme crucial for the normal synthesis of uroporphyrin. This inhibition leads to the preferential formation of uroporphyrin I, providing a potential biochemical explanation for the excess uroporphyrin I observed in PCT patients. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



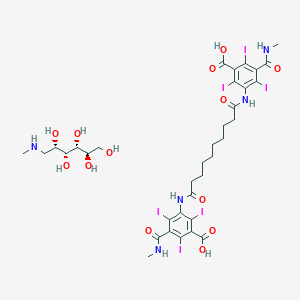

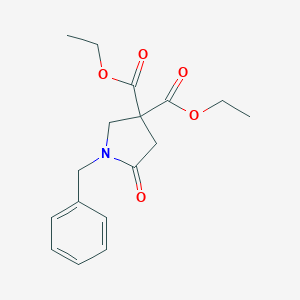

![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
